2-(Chloromethyl)-1,3-difluoro-4-methylbenzene
CAS No.: 647037-11-4
Cat. No.: VC2946207
Molecular Formula: C8H7ClF2
Molecular Weight: 176.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647037-11-4 |
|---|---|
| Molecular Formula | C8H7ClF2 |
| Molecular Weight | 176.59 g/mol |
| IUPAC Name | 2-(chloromethyl)-1,3-difluoro-4-methylbenzene |
| Standard InChI | InChI=1S/C8H7ClF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 |
| Standard InChI Key | WBVSJQJFXIAHHX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)CCl)F |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)CCl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Chloromethyl)-1,3-difluoro-4-methylbenzene belongs to the class of halogenated aromatic hydrocarbons. Its structure consists of a benzene ring with four distinct substituents: a chloromethyl group (-CH₂Cl) at position 2, fluorine atoms at positions 1 and 3, and a methyl group (-CH₃) at position 4. This arrangement creates a uniquely substituted benzene derivative with specific electronic and steric properties that influence its reactivity and applications.
The presence of electron-withdrawing fluorine atoms and the chloromethyl group significantly affects the electron distribution within the aromatic ring. This electronic configuration contributes to the compound's chemical behavior and reactivity patterns, particularly in substitution reactions where the chloromethyl group can serve as a leaving group or reactive site.
Synthesis and Preparation
Purification Methods
Following synthesis, purification of 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene is essential to achieve the high purity levels required for research applications. Common purification techniques for similar halogenated aromatic compounds include column chromatography, recrystallization, and distillation under reduced pressure.
Chemical Reactions and Applications
| Supplier | Catalog Number | Purity | Package Sizes | Restrictions |
|---|---|---|---|---|
| Vulcanchem | VC2946207 | Not specified | Various | Research use only |
| Coolpharm | KH-178352 | 95.00% | 1g | Research use only |
| American Elements | Not specified | Not specified | Not specified | Not specified |
| Kemix Pty Ltd | Not specified | Not specified | Not specified | Not specified |
Research Context and Related Compounds
Research Gaps and Future Directions
Based on the limited information available in the current literature, several research gaps and potential future directions can be identified:
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Detailed synthetic routes: Development and optimization of specific synthetic pathways for 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene with improved yields and selectivity.
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Reaction mechanisms: Investigation of the specific reaction mechanisms involved in transformations of this compound, particularly those involving the chloromethyl group.
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Applications in medicinal chemistry: Exploration of the potential use of this compound or its derivatives in the development of bioactive molecules, leveraging the unique properties conferred by the fluorine substituents.
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Comprehensive toxicological profiling: Detailed assessment of the toxicological properties and environmental fate of this compound to better understand its safety profile and potential risks.
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